N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide, also known as BIBN-4096BS, is a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that is involved in the regulation of pain, inflammation, and vascular tone. BIBN-4096BS has been extensively studied for its potential therapeutic applications in the treatment of migraine headaches, cluster headaches, and other neurological disorders.
Mechanism of Action
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide works by blocking the binding of CGRP to its receptor, thereby preventing the activation of downstream signaling pathways that are involved in the regulation of pain, inflammation, and vascular tone. The drug has been shown to be highly specific for the CGRP receptor, with little or no activity against other neuropeptide receptors.
Biochemical and Physiological Effects:
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide has been shown to have a number of biochemical and physiological effects in preclinical studies. The drug has been shown to reduce the release of CGRP from sensory nerve fibers, as well as to inhibit the dilation of blood vessels in response to CGRP. In addition, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide has been shown to reduce the activation of trigeminal neurons in response to various stimuli, suggesting that the drug may have a broad range of therapeutic applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide is its high specificity for the CGRP receptor, which makes it a valuable tool for studying the role of CGRP in various physiological and pathological processes. However, the drug is also associated with a number of limitations, including its high cost, complex synthesis, and potential toxicity at high doses.
Future Directions
There are a number of potential future directions for research on N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide and other CGRP receptor antagonists. One area of interest is the development of more potent and selective compounds that can be used to further study the role of CGRP in various physiological and pathological processes. Another area of interest is the development of novel drug delivery systems that can improve the bioavailability and efficacy of CGRP receptor antagonists in the treatment of neurological disorders. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide and other CGRP receptor antagonists in the treatment of migraine headaches, cluster headaches, and other neurological disorders.
Synthesis Methods
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide can be synthesized using a multi-step process involving the coupling of 2-ethylbutanoyl chloride with 3-(1H-benzimidazol-2-yl)aniline, followed by the addition of an arylboronic acid and a palladium catalyst to form the desired product. The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide is a complex process that requires expertise in organic chemistry and specialized laboratory equipment.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in the treatment of migraine headaches, cluster headaches, and other neurological disorders. The drug has been shown to be a potent and selective antagonist of the CGRP receptor, which is believed to play a key role in the pathophysiology of migraine headaches.
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-3-13(4-2)19(23)20-15-9-7-8-14(12-15)18-21-16-10-5-6-11-17(16)22-18/h5-13H,3-4H2,1-2H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCNOQHLCUWFGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.